REACTION_SMILES
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[Cl:20][S:21](=[O:22])(=[O:23])[OH:24].[Cl:25][CH2:26][Cl:27].[F:1][C:2]([C:3](=[O:4])[N:5]1[CH2:6][CH2:7][CH:8]([CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[CH2:9][CH2:10]1)([F:18])[F:19]>>[F:1][C:2]([C:3](=[O:4])[N:5]1[CH2:6][CH2:7][CH:8]([CH2:11][c:12]2[cH:13][cH:14][c:15]([S:21]([Cl:20])(=[O:22])=[O:23])[cH:16][cH:17]2)[CH2:9][CH2:10]1)([F:18])[F:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N1CCC(Cc2ccccc2)CC1)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C(N1CCC(Cc2ccc(S(=O)(=O)Cl)cc2)CC1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |